

Z-D-Arg-OH HCl chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-D-Arg-OH HCl

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Z-D-Arg-OH HCl: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N- α -Benzyloxycarbonyl-D-arginine hydrochloride (**Z-D-Arg-OH HCl**) is a protected form of the non-proteinogenic amino acid D-arginine. Its unique stereochemistry confers resistance to enzymatic degradation, making it a valuable building block in the synthesis of metabolically stable peptides for therapeutic and research applications. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of **Z-D-Arg-OH HCl**. Detailed experimental protocols and a discussion of its potential role in biological signaling pathways are also presented to support its application in drug discovery and development.

Chemical Properties and Structure

Z-D-Arg-OH HCl is a white crystalline powder. The benzyloxycarbonyl (Z or Cbz) group protects the α -amino group of D-arginine, preventing its participation in unwanted side reactions during peptide synthesis. The hydrochloride salt form enhances the compound's solubility in aqueous solutions.

Chemical Structure

The structure of **Z-D-Arg-OH HCl** is characterized by a D-arginine core, with the α -amino group protected by a benzyloxycarbonyl group. The guanidinium group on the side chain remains unprotected.

Figure 1: Chemical Structure of **Z-D-Arg-OH HCl**.

Physicochemical Properties

A summary of the key physicochemical properties of **Z-D-Arg-OH HCl** is provided in the table below.

Property	Value	Reference(s)
Molecular Formula	C14H21ClN4O4	[1]
Molecular Weight	344.8 g/mol	[2]
CAS Number	113712-05-3	[2][3]
Appearance	White crystalline powder	[4]
Solubility	Soluble in water	[4]
Purity	≥95%	[2]
Storage	Room temperature	[2]

Experimental Protocols

Synthesis of Z-D-Arg-OH HCl

The synthesis of **Z-D-Arg-OH HCl** is typically achieved through the reaction of D-arginine with benzyl chloroformate (Cbz-Cl) under basic conditions to introduce the Z-protecting group, followed by the formation of the hydrochloride salt. A representative experimental protocol is detailed below. This protocol is adapted from general methods for the Z-protection of amino acids.[5]

Materials:

- D-arginine

- Sodium carbonate (Na_2CO_3)
- Benzyl chloroformate (Cbz-Cl)
- Diethyl ether
- Hydrochloric acid (HCl), 1 M
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Ice bath
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolution: In a flask equipped with a magnetic stir bar, dissolve D-arginine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution in an ice bath.[\[5\]](#)
- Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise. It is crucial to maintain the reaction temperature below 5 °C to minimize side reactions.[\[5\]](#)
- Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[\[5\]](#)
- Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[\[5\]](#)

- Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with 1 M HCl.[\[5\]](#)
- Extraction: Extract the product from the acidified aqueous layer with ethyl acetate.
- Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield the crude **Z-D-Arg-OH HCl**.[\[5\]](#)

Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization is a common method for the purification of Z-protected amino acids.

Materials:

- Crude **Z-D-Arg-OH HCl**
- Ethanol
- Diethyl ether
- Hot plate/stirrer
- Ice bath
- Buchner funnel and filter paper

Procedure:

- Dissolution: Dissolve the crude **Z-D-Arg-OH HCl** in a minimal amount of hot ethanol.
- Crystallization: Slowly add diethyl ether to the solution until it becomes cloudy. Allow the solution to cool to room temperature, and then place it in an ice bath to promote crystallization.
- Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

- Washing: Wash the crystals with a small amount of cold diethyl ether.
- Drying: Dry the purified crystals under vacuum.

Analytical Methods

The identity and purity of the synthesized **Z-D-Arg-OH HCl** should be confirmed using appropriate analytical techniques.

^1H NMR and ^{13}C NMR spectroscopy are used to confirm the chemical structure of the compound. While a specific spectrum for **Z-D-Arg-OH HCl** is not readily available, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

Expected ^1H NMR Spectral Features:

- Aromatic protons of the benzyl group (multiplet, ~ 7.3 ppm).
- Methylene protons of the benzyl group (singlet, ~ 5.1 ppm).
- Protons of the arginine side chain (multiplets, ~ 1.5 - 3.2 ppm).
- α -proton of the arginine backbone (multiplet, ~ 4.2 ppm).

Expected ^{13}C NMR Spectral Features:

- Carbonyl carbon of the Z-group (~ 156 ppm).
- Aromatic carbons of the benzyl group (~ 128 - 136 ppm).
- Methylene carbon of the benzyl group (~ 67 ppm).
- Carbons of the arginine backbone and side chain (~ 25 - 55 ppm).
- Carboxyl carbon (~ 175 ppm).

Chiral HPLC is a crucial technique to determine the enantiomeric purity of **Z-D-Arg-OH HCl**. A general method for the chiral separation of underivatized amino acids using a teicoplanin-based chiral stationary phase can be adapted.^[6]

Instrumentation:

- HPLC system with a UV detector
- Chiral stationary phase column (e.g., Astec CHIROBIOTIC T)[6]

Mobile Phase:

- A mixture of water, methanol, and an acidic modifier (e.g., formic acid) is typically used. The exact ratio should be optimized for the best separation.[6]

Procedure:

- Prepare a standard solution of **Z-D-Arg-OH HCl** in the mobile phase.
- Inject the sample onto the HPLC system.
- Monitor the elution of the enantiomers using a UV detector.
- The enantiomeric purity can be calculated from the peak areas of the D- and L-isomers.

Signaling Pathways and Biological Relevance

While **Z-D-Arg-OH HCl** is primarily used as a building block in peptide synthesis, its core component, D-arginine, and D-arginine-containing peptides have interesting biological properties.

Resistance to Proteolytic Degradation

One of the key advantages of incorporating D-amino acids like D-arginine into peptides is the enhanced resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This increased stability can lead to a longer biological half-life of the peptide therapeutic.[4]

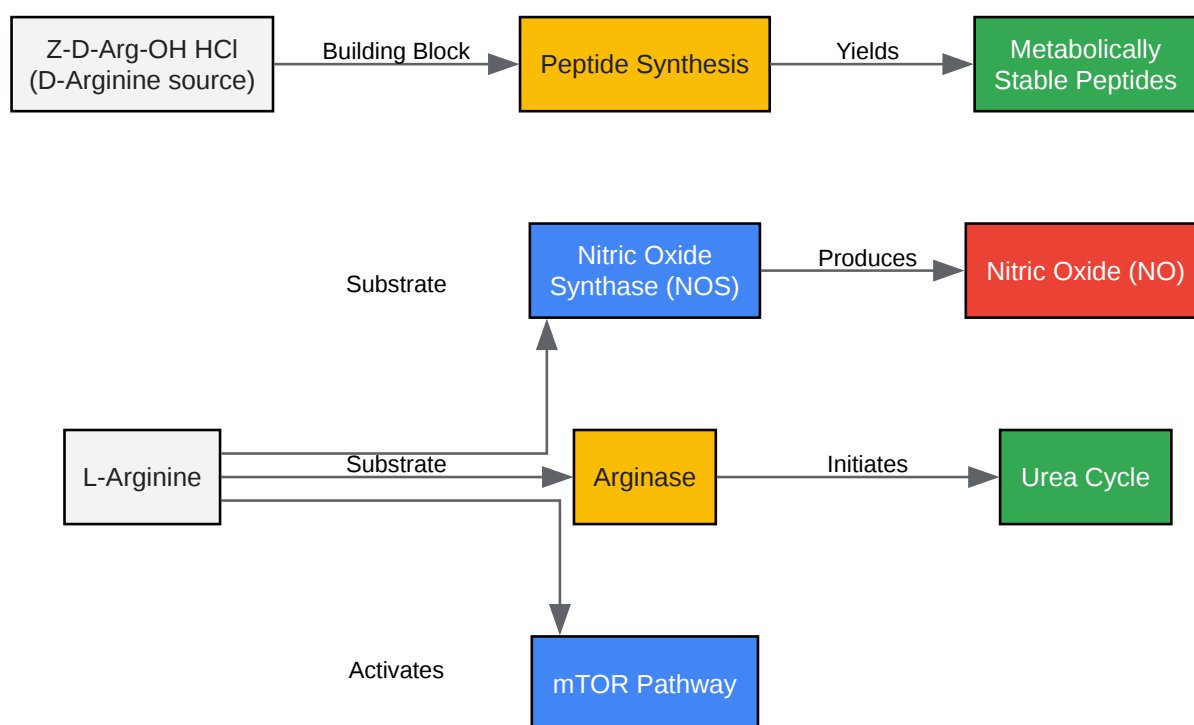
Arginine Metabolism and Signaling

L-arginine is a crucial amino acid involved in numerous metabolic and signaling pathways, most notably as the substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO), a key signaling molecule in the cardiovascular and nervous systems. L-arginine also plays a role

in the urea cycle and the synthesis of creatine and polyamines. Furthermore, L-arginine is known to activate the mTOR signaling pathway, a central regulator of cell growth and metabolism.[7][8][9][10]

The role of D-arginine in these pathways is less clear. While it is generally considered to be metabolically more stable, some studies suggest that D-arginine may have distinct biological effects. For instance, D-arginine containing peptides have shown neuroprotective properties that are likely independent of the nitric oxide pathway.[4]

Below is a simplified representation of the major signaling pathways involving L-arginine.

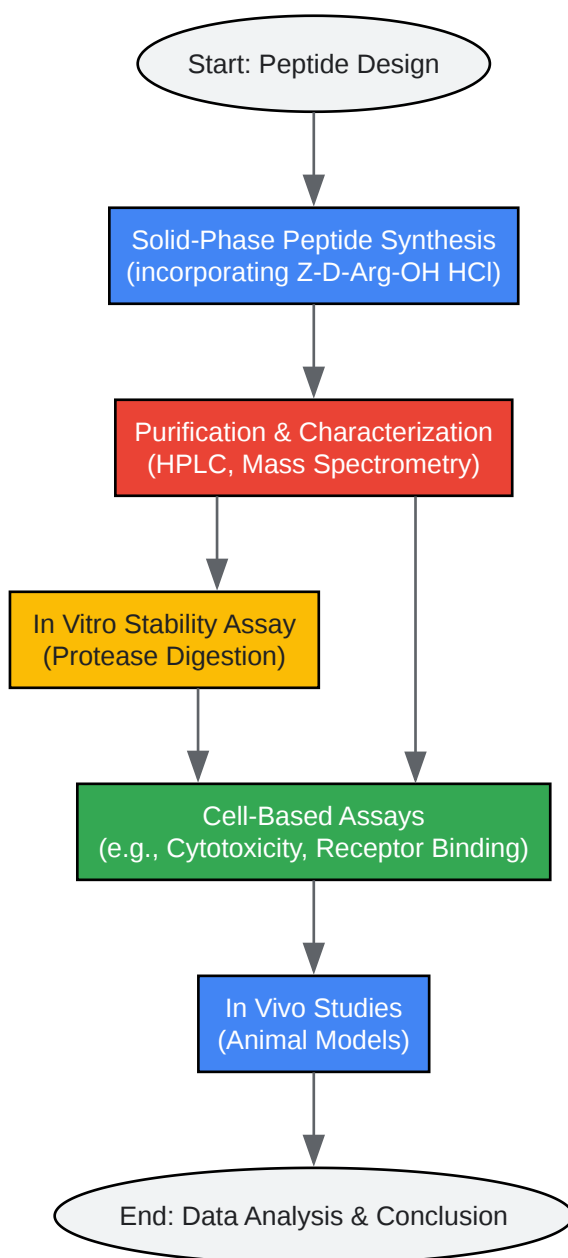


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Caption: Simplified diagram of major L-arginine signaling pathways and the role of **Z-D-Arg-OH HCl**.

Experimental Workflow for Biological Activity Assessment

To evaluate the biological activity of a novel peptide synthesized using **Z-D-Arg-OH HCl**, a typical experimental workflow would involve several stages, from peptide synthesis to in vitro and in vivo testing.



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Caption: General experimental workflow for assessing the biological activity of a peptide containing D-arginine.

Conclusion

Z-D-Arg-OH HCl is a critical reagent for the synthesis of D-arginine-containing peptides. Its use allows for the creation of peptide-based therapeutics with enhanced metabolic stability, a desirable characteristic for many drug development programs. This guide has provided a comprehensive overview of its chemical properties, along with detailed protocols for its synthesis, purification, and analysis. Further research into the specific biological activities of D-arginine and its derivatives will continue to expand the utility of this important molecule in the fields of medicinal chemistry and drug discovery.

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- To cite this document: BenchChem. [Z-D-Arg-OH HCl chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b612901#z-d-arg-oh-hcl-chemical-properties-and-structure>]

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